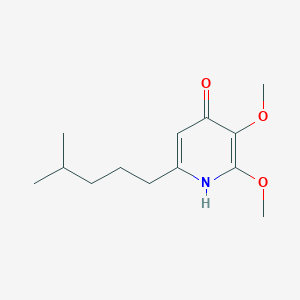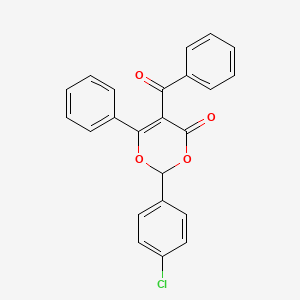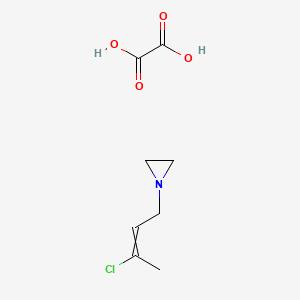
1-(3-Chlorobut-2-enyl)aziridine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobut-2-enyl)aziridine;oxalic acid is a compound that combines the aziridine functional group with a chlorinated butenyl side chain and oxalic acid. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom, known for their significant strain and reactivity . The chlorobut-2-enyl group introduces additional reactivity due to the presence of the chlorine atom and the double bond. Oxalic acid, a dicarboxylic acid, is often used in various chemical reactions and as a reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Chlorobut-2-enyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Epoxides: The Blum-Ittah aziridine synthesis involves opening an epoxide with sodium azide, followed by reduction of the azide with triphenylphosphine.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
1-(3-Chlorobut-2-enyl)aziridine undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions, such as the [3+2] cycloaddition with alkenes, forming pyrrolidine derivatives.
Ring-Opening Reactions: Due to the strain in the aziridine ring, it can undergo ring-opening reactions with nucleophiles, forming more stable compounds.
Common reagents used in these reactions include triphenylphosphine, sodium azide, and various nucleophiles . Major products formed include pyrrolidine derivatives and other heterocyclic compounds .
Applications De Recherche Scientifique
1-(3-Chlorobut-2-enyl)aziridine has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives are of interest due to their potential antitumor and antimicrobial activities.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules, including various heterocycles.
Material Science: Aziridines are used in the synthesis of polyamines and other polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobut-2-enyl)aziridine involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions . The presence of the chlorobut-2-enyl group further enhances its reactivity, allowing for various substitution and addition reactions . The molecular targets and pathways involved include nucleophilic attack on the aziridine ring and subsequent formation of more stable compounds .
Comparaison Avec Des Composés Similaires
1-(3-Chlorobut-2-enyl)aziridine can be compared with other aziridine derivatives and similar compounds:
Aziridine: The parent compound, aziridine, is less reactive due to the absence of additional functional groups.
N-(Chloroprop-2-enyl)aziridine: This compound has a similar structure but with a shorter chlorinated side chain, leading to different reactivity and applications.
The uniqueness of 1-(3-Chlorobut-2-enyl)aziridine lies in its combination of the aziridine ring with a chlorinated butenyl side chain, providing a balance of strain and reactivity that is useful in various chemical reactions and applications .
Propriétés
Numéro CAS |
63597-19-3 |
|---|---|
Formule moléculaire |
C8H12ClNO4 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
1-(3-chlorobut-2-enyl)aziridine;oxalic acid |
InChI |
InChI=1S/C6H10ClN.C2H2O4/c1-6(7)2-3-8-4-5-8;3-1(4)2(5)6/h2H,3-5H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
OUMSGRKBNMEQTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN1CC1)Cl.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
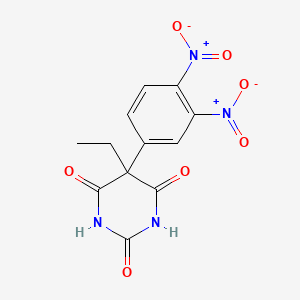
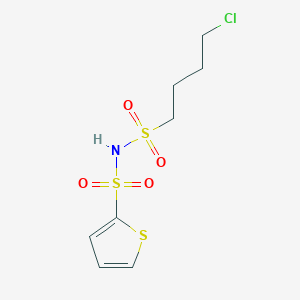
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
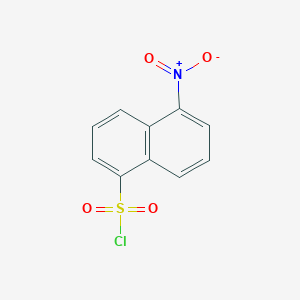
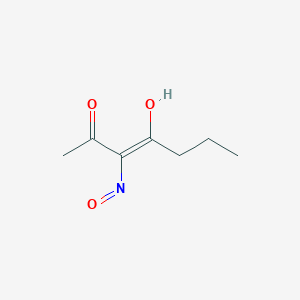


![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)

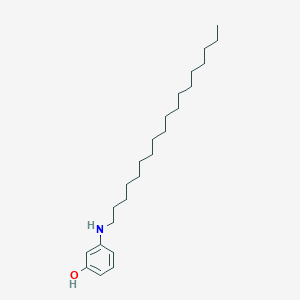
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
